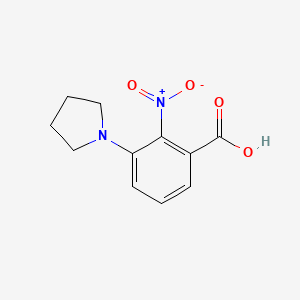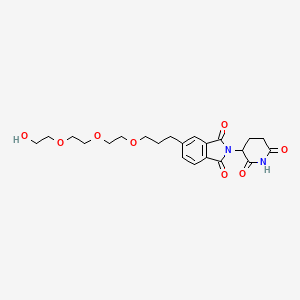
O-(2,2-difluoropropyl)hydroxylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2,2-difluoropropyl)hydroxylamine hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique chemical properties and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .
Méthodes De Préparation
The synthesis of O-(2,2-difluoropropyl)hydroxylamine hydrochloride typically involves the reaction of 2,2-difluoropropylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to ensure optimal yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
O-(2,2-difluoropropyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
O-(2,2-difluoropropyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds and other nitrogen-containing derivatives.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitrogen compounds.
Mécanisme D'action
The mechanism of action of O-(2,2-difluoropropyl)hydroxylamine hydrochloride involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. Its molecular targets and pathways include enzymes and other proteins involved in nitrogen metabolism, where it can act as an inhibitor or activator depending on the specific context .
Comparaison Avec Des Composés Similaires
O-(2,2-difluoropropyl)hydroxylamine hydrochloride can be compared with other similar compounds such as O-benzylhydroxylamine hydrochloride and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride. These compounds share similar chemical properties but differ in their specific reactivity and applications. For example, O-benzylhydroxylamine hydrochloride is commonly used in the synthesis of α-hydroxybenzylamines, while O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride is used in the preparation of fluorinated compounds .
Propriétés
Formule moléculaire |
C3H8ClF2NO |
|---|---|
Poids moléculaire |
147.55 g/mol |
Nom IUPAC |
O-(2,2-difluoropropyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C3H7F2NO.ClH/c1-3(4,5)2-7-6;/h2,6H2,1H3;1H |
Clé InChI |
CPUJNRSYJOLPRT-UHFFFAOYSA-N |
SMILES canonique |
CC(CON)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)

![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)





![4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)



amine](/img/structure/B14768872.png)
